1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(benzoylamino)-, ethyl ester
CAS No.:
Cat. No.: VC19096036
Molecular Formula: C17H15N3O3
Molecular Weight: 309.32 g/mol
* For research use only. Not for human or veterinary use.
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(benzoylamino)-, ethyl ester -](/images/structure/VC19096036.png)
Specification
Molecular Formula | C17H15N3O3 |
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Molecular Weight | 309.32 g/mol |
IUPAC Name | ethyl 3-benzamido-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
Standard InChI | InChI=1S/C17H15N3O3/c1-2-23-17(22)14-13(12-9-6-10-18-15(12)19-14)20-16(21)11-7-4-3-5-8-11/h3-10H,2H2,1H3,(H,18,19)(H,20,21) |
Standard InChI Key | MHRFKVOTGTUUNV-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=C(C2=C(N1)N=CC=C2)NC(=O)C3=CC=CC=C3 |
Introduction
Chemical Structure and Nomenclature
Core Framework and Substituents
The compound’s backbone consists of a 1H-pyrrolo[2,3-b]pyridine system, where a pyrrole ring (five-membered, one nitrogen) is fused to a pyridine ring (six-membered, one nitrogen) at the 2,3-positions. The numbering scheme places the pyrrole nitrogen at position 1 and the pyridine nitrogen at position 4. At position 3 of the bicyclic system, a benzoylamino (-NH-C(=O)-C6H5) group is attached, while position 2 features an ethyl ester (-COOCH2CH3) moiety.
The molecular formula is C16H15N3O3, with a molecular weight of 297.31 g/mol. Key structural features include:
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Aromatic systems: The fused bicyclic core and benzoyl group contribute to extended π-conjugation.
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Hydrogen-bonding sites: The ester carbonyl (C=O), amide (N-H), and pyridine nitrogen serve as potential hydrogen-bond acceptors or donors.
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Stereoelectronic effects: The electron-withdrawing ester and amide groups influence the electron density distribution across the heterocycle.
Synthesis and Reaction Pathways
Retrosynthetic Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid derivatives generally involves constructing the bicyclic core followed by functionalization at the 2- and 3-positions. A plausible retrosynthetic route for this compound includes:
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Esterification of the 2-carboxylic acid precursor.
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Amidation at position 3 using benzoyl chloride or a benzoylating agent.
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Core formation via cyclization of a suitably substituted pyridine-pyrrole precursor.
Pyrrolopyridine Core Formation
A common method for synthesizing the 1H-pyrrolo[2,3-b]pyridine scaffold involves the Gould-Jacobs cyclization, where an enamine undergoes thermal or acidic cyclization. For example:
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Condensation of 3-aminopyridine with a β-ketoester to form an enamine intermediate.
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Cyclization under acidic conditions (e.g., polyphosphoric acid) to yield the bicyclic core .
Esterification at Position 2
If the carboxylic acid is present at position 2, esterification with ethanol under acid catalysis (e.g., H2SO4) yields the ethyl ester:
Alternative methods include using EDCl/HOBt coupling for sterically hindered substrates .
Optimization Challenges
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Regioselectivity: Ensuring exclusive functionalization at positions 2 and 3 requires careful control of reaction conditions.
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Solubility: The lipophilic benzoyl group may necessitate polar aprotic solvents (e.g., DMF, DMSO) for homogeneous reactions.
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Purification: Silica gel chromatography with gradients of ethyl acetate in hexane is commonly employed .
Physicochemical Properties
Thermodynamic and Solubility Data
The benzoylamino group enhances lipophilicity (higher LogP) compared to unsubstituted pyrrolopyridine esters, reducing aqueous solubility but improving membrane permeability .
Stability Profile
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Thermal Stability: Decomposes above 200°C without melting.
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Photostability: Susceptible to UV-induced degradation due to the conjugated π-system.
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Hydrolytic Sensitivity: The ethyl ester is stable under neutral conditions but hydrolyzes in acidic or basic media to the carboxylic acid .
Hazard Statement | Precautionary Measure |
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H302 (Harmful if swallowed) | Avoid ingestion |
H315 (Causes skin irritation) | Wear protective gloves |
H319 (Causes eye irritation) | Use eye protection |
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